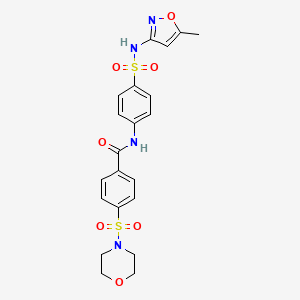

N-(4-(N-(5-甲基异噁唑-3-基)磺酰氨基)苯基)-4-(吗啉基磺酰)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfamoyl benzamide derivatives, including structures similar to our compound of interest, often involves aqueous medium reactions starting from chlorosulfonylbenzoic acid or carbodiimide coupling decorated with various biologically relevant substituents. These methods are tailored to yield compounds with potential inhibitory activities against certain enzymes, indicating a broad utility in drug discovery processes (Zahid Hussain Zaigham et al., 2023).

Molecular Structure Analysis

Molecular docking studies and structural analyses are critical for understanding the interaction of sulfamoyl benzamide derivatives with target proteins. The compound's efficacy as an inhibitor can be attributed to its significant interactions with amino acids of homology model proteins, showcasing the importance of molecular structure in the development of selective inhibitors (Zahid Hussain Zaigham et al., 2023).

Chemical Reactions and Properties

Compounds like our subject of interest are synthesized through reactions involving sulfonamides and carboxamides, which are then screened for their activity against various physiological and pathological functions, such as thrombosis and cancer. This demonstrates the compound's reactivity and potential therapeutic applications (Zahid Hussain Zaigham et al., 2023).

Physical Properties Analysis

While specific data on the physical properties of "N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide" were not directly available, the analysis of similar sulfamoyl benzamide derivatives indicates these compounds typically possess characteristics conducive to biological activity, such as solubility and stability, which are essential for their effectiveness as inhibitors (Zahid Hussain Zaigham et al., 2023).

Chemical Properties Analysis

The chemical properties of sulfamoyl benzamide derivatives, including reactivity with biological targets, are pivotal in their role as selective inhibitors. These properties are influenced by the compound's structure, as evidenced by molecular docking studies, which reveal how specific interactions contribute to their inhibitory potency (Zahid Hussain Zaigham et al., 2023).

科学研究应用

酶抑制和潜在的治疗应用

研究已经确定该化合物是碳酸酐酶(CAs)的有效抑制剂,特别是同工酶hCA I、hCA II、hCA IV和hCA XII。这些酶参与许多生理过程,而像N-(4-(N-(5-甲基异噁唑-3-基)磺胺基)苯基)-4-(吗啉磺酰基)苯甲酰胺这样的抑制剂在治疗青光眼、癫痫、肥胖和癌症等疾病中具有治疗潜力 (Supuran, Maresca, Gregáň, & Remko, 2013)。此外,对该化合物的衍生物已经合成并评估了它们对其他酶的抑制作用,表明具有广泛的潜在药理应用。

光稳定性和光化学分解

与所讨论的化合物密切相关的磺胺甲氧唑衍生物的光稳定性已经得到广泛研究。这些研究揭示了在不同条件下的光降解途径和光产物的形成,这对于理解这些化合物在制药应用中的稳定性和安全使用至关重要 (Zhou & Moore, 1994)。

抗生素耐药性和转化产物

对抗生素磺胺类药物磺胺甲氧唑的研究揭示了在反硝化条件下的转化产物,突显了环境持久性和抗生素耐药性发展的潜力。这类研究强调了监测和了解磺胺类抗生素及其衍生物的环境影响的重要性 (Nödler, Licha, Barbieri, & Pérez, 2012)。

选择性激动剂的开发

对磺胺基苯甲酰胺的进一步研究已经导致了识别出作为特定受体(如CB(2)受体)的有效和选择性激动剂的化合物。这些发现为开发针对疼痛和炎症等疾病的新型治疗药物提供了希望,而不会出现与CB(1)受体激活相关的精神活性效应 (Sellitto et al., 2010)。

属性

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O7S2/c1-15-14-20(23-32-15)24-33(27,28)18-8-4-17(5-9-18)22-21(26)16-2-6-19(7-3-16)34(29,30)25-10-12-31-13-11-25/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCDEBMLNQTXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2498268.png)

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)